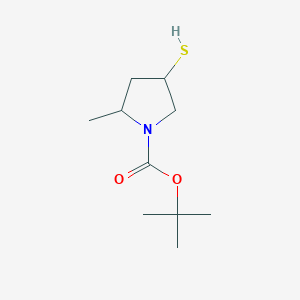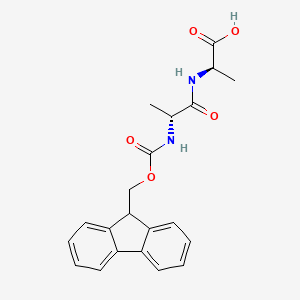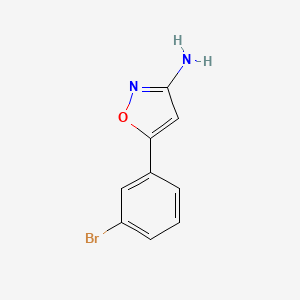
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring, characterized by its sulfur and nitrogen atoms, is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated thiazole derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, by blocking its active site and preventing substrate binding . This inhibition can lead to reduced production of uric acid, making it a potential treatment for gout and related conditions .
Vergleich Mit ähnlichen Verbindungen
Thiazole-5-carboxylic acid derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
2-Aminothiazole derivatives: Known for their anticancer properties and ability to inhibit various enzymes.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds also possess a thiazole ring and are studied for their antimicrobial activities.
Uniqueness: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonamido group enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H6N2O4S2 |
|---|---|
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
2-(methanesulfonamido)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S2/c1-13(10,11)7-5-6-2-3(12-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
InChI-Schlüssel |
GUPKFAAOHDTJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)










![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)

![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)
